molecular formula C5H5IN2O2 B6164091 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1227409-81-5

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6164091
CAS No.: 1227409-81-5
M. Wt: 252
InChI Key:
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Description

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine substituent. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the iodination of 1-methyl-1H-pyrazole-3-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazole ring . Another approach involves the use of palladium-catalyzed coupling reactions, which offer high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazole oxides.

    Reduction Products: Deiodinated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered enzyme function . In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1227409-81-5

Molecular Formula

C5H5IN2O2

Molecular Weight

252

Purity

95

Origin of Product

United States

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